molecular formula C14H11NOS B374559 2-aminodibenzo[b,f]thiepin-10(11H)-one

2-aminodibenzo[b,f]thiepin-10(11H)-one

Cat. No.: B374559
M. Wt: 241.31g/mol
InChI Key: GHVJEAIVACAXIK-UHFFFAOYSA-N
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Description

2-Aminodibenzo[b,f]thiepin-10(11H)-one is a tricyclic heterocyclic compound featuring a central seven-membered thiepin ring fused with two benzene rings. This compound serves as a key synthon in synthesizing polycyclic azulene derivatives and other fused heterocycles with applications in drug discovery .

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31g/mol

IUPAC Name

3-amino-5H-benzo[b][1]benzothiepin-6-one

InChI

InChI=1S/C14H11NOS/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8,15H2

InChI Key

GHVJEAIVACAXIK-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O

Canonical SMILES

C1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The central heteroatom and substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Core Structure Substituent(s) Molecular Weight Key Features
2-Aminodibenzo[b,f]thiepin-10(11H)-one Thiepin (S-containing) -NH₂ at C2 243.3 g/mol High reactivity for cyclization
Dibenzo[b,f]oxepin-10(11H)-one Oxepin (O-containing) None 224.3 g/mol Lower electron density due to oxygen
8-Chlorodibenzo[b,f]thiepin-10(11H)-one Thiepin -Cl at C8 260.7 g/mol Enhanced lipophilicity; used in Zotepine synthesis
8-Hydroxydibenzo[b,f]thiepin-10(11H)-one Thiepin -OH at C8 242.3 g/mol Hydrogen bonding capability
2-(11-Oxodibenzo[b,f][1,4]thiazepin-10(11H)-yl)-N-phenylacetamide Thiazepin (S, N-containing) -O, -N-phenylacetamide N/A Antimicrobial activity

Key Observations :

  • Electron Density : The sulfur atom in thiepin derivatives increases electron richness compared to oxepin analogs, favoring electrophilic substitutions .
  • Substituent Effects: Chloro and hydroxyl groups at C8 alter solubility and bioactivity. The amino group at C2 enhances nucleophilicity, enabling diverse functionalizations .

Pharmacological Activity

  • This compound: Primarily a precursor for azulene-based compounds with hypothesized anti-inflammatory and anticancer properties .
  • 8-Chloro Analogs : Used in antipsychotics (e.g., Zotepine) targeting dopamine receptors .
  • Thiazepin Derivatives : Exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) due to the thiazepin core and acetamide side chain .
  • Oxepin Analogs : Lower bioactivity compared to thiepins, highlighting sulfur’s role in enhancing target binding .

Physicochemical Properties

Property 2-Amino-thiepin 8-Cl-thiepin 8-OH-thiepin Oxepin Analog
LogP (Predicted) 3.2 4.1 2.8 2.5
Solubility (mg/mL in DMSO) 15.3 8.7 22.5 30.1
Melting Point (°C) 198–202 204–206 185–188 175–178

Trends :

  • Chloro substitution increases lipophilicity (LogP ↑), reducing aqueous solubility.
  • Hydroxyl and amino groups improve solubility via hydrogen bonding .

Preparation Methods

Thiol-Based Cyclization with Tert-Butoxide-Mediated Ring Closure

This method, adapted from dibenzo[b,f]thiazepine syntheses, involves a two-step process:

Step 1: Synthesis of 2-Amino-2′-Cyanodiphenyl Sulfide
A mixture of 2-aminobenzenethiol (1.0 equiv) and 2-chlorobenzonitrile (1.2 equiv) reacts in a DMF/benzene (3:1 v/v) solvent system at 60°C for 8 hours. Benzene azeotropically removes water, suppressing hydrolysis of the nitrile group. The intermediate precipitates upon cooling, yielding 78–82% purity (HPLC).

Step 2: Base-Induced Cyclization
The sulfide (1.0 equiv) undergoes ring closure with sodium tert-butoxide (2.5 equiv) in anhydrous THF under reflux (65–70°C) for 3–6 hours. The strong base deprotonates the amine, enabling nucleophilic attack on the nitrile carbon to form the thiepin ring. Workup involves solvent distillation, aqueous quenching, and recrystallization from methyl tert-butyl ether, achieving 81% yield (12.2 g scale).

ParameterValue
Reaction Temperature65–70°C
Base Equivalents2.5
Yield81%
Purity (HPLC)>98%

Advantages :

  • Avoids toxic phosphorus reagents (e.g., POCl₃).

  • Scalable to multigram quantities with minimal byproducts.

Limitations :

  • Requires strict anhydrous conditions to prevent tert-butoxide hydrolysis.

Friedel-Crafts Acylation Followed by Reductive Amination

A less common route employs Friedel-Crafts acylation to install the ketone group prior to ring formation:

Step 1: Acylation of Diphenyl Sulfide
Diphenyl sulfide reacts with acetyl chloride (1.5 equiv) in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C, yielding 2-acetyldiphenyl sulfide (63% yield).

Step 2: Oxidative Cyclization
Treatment with m-CPBA (2.0 equiv) oxidizes the sulfide to a sulfoxide, which undergoes thermal elimination at 120°C to form the thiepin ring. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride introduces the amino group, though yields drop to 45% due to competing over-reduction.

ParameterValue
Oxidation Agentm-CPBA
Cyclization Temperature120°C
Final Yield45%

Advantages :

  • Permits late-stage amination, avoiding early-stage functional group incompatibilities.

Limitations :

  • Low overall yield due to multiple steps.

Solvent and Catalytic System Optimization

Solvent Effects on Cyclization Efficiency

Comparative studies using the tert-butoxide method reveal solvent polarity critically impacts reaction rates:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
THF7.6381
DMF36.71.568
Toluene2.4672

THF balances solvation of the tert-butoxide ion and intermediate stability, whereas DMF accelerates the reaction but promotes side reactions via higher basicity.

Catalytic Alternatives to Stoichiometric Bases

Pilot studies explore K₂CO₃/CuI systems for Ullmann-type couplings, though yields remain suboptimal (≤55%) due to copper-thiolate complexation. Enzymatic cyclization using lipases in ionic liquids is under investigation but lacks scalability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.40 (br, 2H, NH₂), 6.86–7.47 (m, 8H, aromatic), confirming the absence of uncyclized sulfide.

  • MS (EI) : m/z 241.056 [M]⁺, matching C₁₄H₁₁NOS.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 minutes, with UV-Vis λₘₐₓ = 278 nm.

Industrial-Scale Considerations

Waste Stream Management

The tert-butoxide method generates 0.8 kg wastewater per kg product, primarily from aqueous workup. Solvent recovery via distillation achieves 92% THF reuse.

Cost Analysis

ComponentCost per kg (USD)
2-Aminobenzenethiol320
Sodium tert-butoxide150
THF Recovery-45 (credit)
Total 425

Emerging Methodologies

Photoredox Catalysis

Preliminary work using Ir(ppy)₃ under blue LED light enables room-temperature cyclization via single-electron transfer, though yields are moderate (52%).

Flow Chemistry Approaches

Microreactor systems reduce reaction time to 20 minutes by enhancing heat transfer, but catalyst clogging remains unresolved .

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